
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and a benzoate group with a fluorosulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is often constructed via cyclization reactions involving diols and appropriate catalysts.
Attachment of the Benzoate Group: The benzoate group with a fluorosulfonyl substituent is introduced through esterification reactions, often using benzoic acid derivatives and sulfonyl fluorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.
Reduction: Reduction reactions can target the benzoate group, potentially converting the fluorosulfonyl group to other functional groups.
Substitution: The fluorosulfonyl group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the fluorosulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of nucleoside analogs and other bioactive compounds.
Biology
Biologically, the compound’s purine base makes it a candidate for studies on nucleotide metabolism and enzyme interactions.
Medicine
In medicine, the compound’s unique structure could be explored for antiviral, anticancer, and antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile tool in drug development.
Industry
Industrially, the compound could be used in the development of new materials, particularly those requiring specific functional groups for reactivity or stability.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate likely involves interactions with enzymes and receptors that recognize purine bases. The fluorosulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity. Molecular targets could include nucleic acid polymerases, kinases, and other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl benzoate: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-chlorobenzoate:
Uniqueness
The presence of the fluorosulfonyl group in (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate makes it particularly unique
Properties
Molecular Formula |
C17H16FN5O5S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C17H16FN5O5S/c1-9-12(28-17(24)10-2-4-11(5-3-10)29(18,25)26)6-13(27-9)23-8-22-14-15(19)20-7-21-16(14)23/h2-5,7-9,12-13H,6H2,1H3,(H2,19,20,21)/t9-,12+,13-/m1/s1 |
InChI Key |
UEYLEGVGIOYCIZ-JIMOISOXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
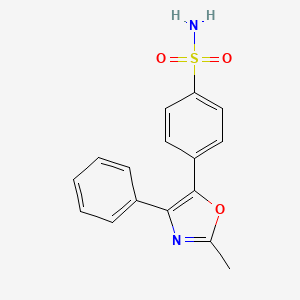
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
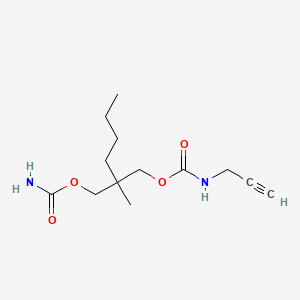
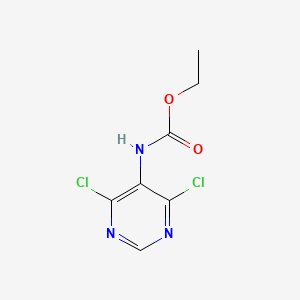
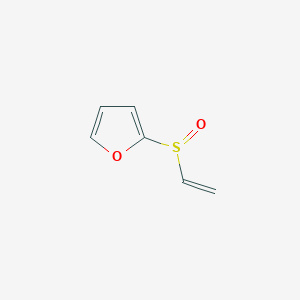
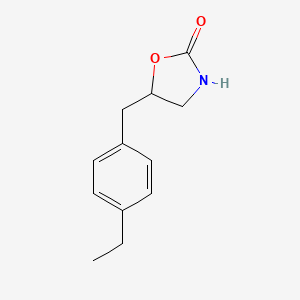
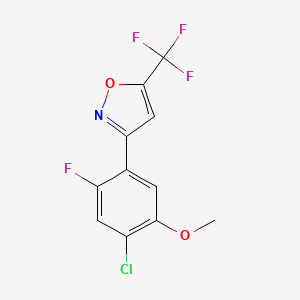
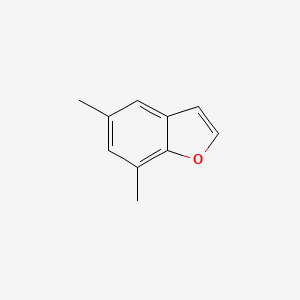
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
